2-amino-N-phenylethanesulfonamide hydrochloride
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Overview
Description
2-Amino-N-phenylethanesulfonamide hydrochloride is a biochemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-amino-N-phenylethanesulfonamide hydrochloride typically involves the reaction of aniline with ethylene sulfonamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency .
Chemical Reactions Analysis
2-Amino-N-phenylethanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-N-phenylethanesulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Helps in studying cellular processes and protein functions.
Medicine: Although not for therapeutic use, it aids in understanding disease mechanisms at the molecular level.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. It can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions .
Comparison with Similar Compounds
2-Amino-N-phenylethanesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
2-Amino-N-phenylethane-1-sulfonamide: Similar in structure but without the hydrochloride salt.
N-Phenylethanesulfonamide: Lacks the amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-N-phenylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKIOJNFIPWWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100424-69-8 |
Source
|
Record name | 2-amino-N-phenylethane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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